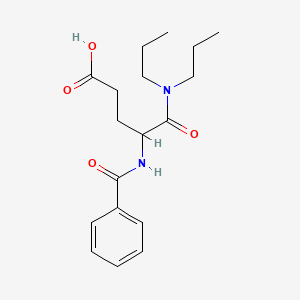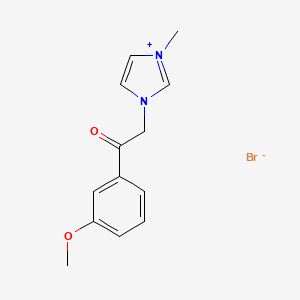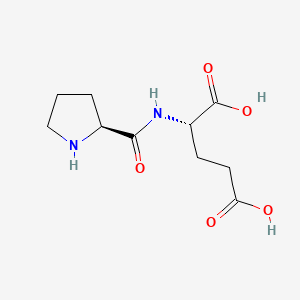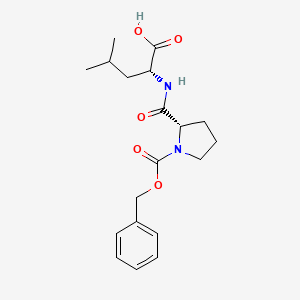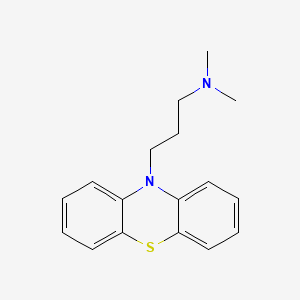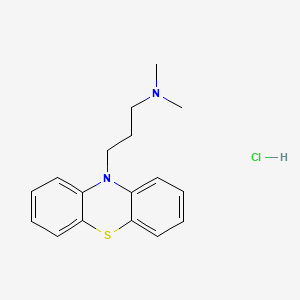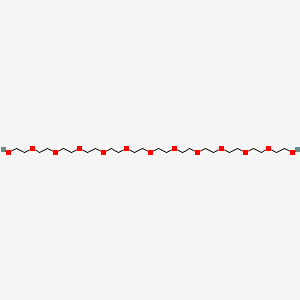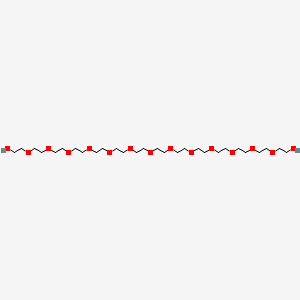
雷加丹生
描述
雷加丹索是一种主要用作心肌灌注显像 (MPI) 中冠脉血管扩张剂的药理学药物。 它是一种 A2A 腺苷受体激动剂,可诱导冠脉血管扩张,使其在无法进行充分运动负荷测试的患者的应激测试中发挥作用 . 雷加丹索以商品名 Lexiscan 和 Rapiscan 销售 .
科学研究应用
作用机制
雷加丹索通过选择性结合 A2A 腺苷受体发挥作用,A2A 腺苷受体主要存在于冠状动脉中。这种结合会导致冠脉血管扩张,增加流向心肌的血流量。 血流量增加增强了 MPI 中使用的放射性药物的摄取,使心脏的成像更清晰 . 雷加丹索对 A1、A2B 和 A3 腺苷受体的亲和力低,使其更具选择性,并减少副作用 .
生化分析
Biochemical Properties
Regadenoson plays a crucial role in biochemical reactions by selectively binding to A2A adenosine receptors. This interaction leads to coronary vasodilation and increased myocardial blood flow. Regadenoson has a low affinity for A1 adenosine receptors and negligible affinity for A2B and A3 adenosine receptors . The binding of Regadenoson to A2A receptors mimics the effects of adenosine, causing vasodilation and enhancing blood flow in coronary arteries .
Cellular Effects
Regadenoson influences various cellular processes, particularly in smooth muscle cells and endothelial cells. By binding to A2A receptors on these cells, Regadenoson induces vasodilation, which increases blood flow in coronary arteries . Additionally, Regadenoson has been shown to reduce inflammation in tissues by suppressing the activation of invariant natural killer T cells . This anti-inflammatory effect is particularly beneficial in conditions such as hypoxia, ischemia, and transplantation.
Molecular Mechanism
At the molecular level, Regadenoson exerts its effects by binding to A2A adenosine receptors with a low affinity (Ki = 1.3 µM) . This binding activates the Gs protein-coupled receptor pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells and subsequent vasodilation . Regadenoson has minimal effects on A1, A2B, and A3 adenosine receptors, making it a highly selective agent for coronary vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Regadenoson are observed to change over time. The maximal plasma concentration of Regadenoson is achieved within 1 to 4 minutes after injection, with the pharmacodynamic response peaking shortly thereafter . The initial phase has a half-life of approximately 2 to 4 minutes, followed by an intermediate phase with a half-life of 30 minutes . The final phase consists of a decline in plasma concentration with a half-life of approximately 2 hours . These temporal effects are crucial for understanding the duration and stability of Regadenoson in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Regadenoson vary with different dosages. For instance, in a dog model, an intravenous bolus injection of Regadenoson caused a dose-dependent increase in myocardial blood flow, comparable to that produced by adenosine infusion . Both drugs caused a dose-dependent decrease in coronary vascular resistance, with the maximal decrease observed at higher doses . At high doses, Regadenoson may induce adverse effects such as hypotension and bradycardia .
Metabolic Pathways
It is known that the cytochrome P450 enzyme system is not likely involved in its metabolism . Approximately 58% of Regadenoson is eliminated via renal excretion . The lack of involvement of the cytochrome P450 system suggests that Regadenoson may have fewer drug-drug interactions compared to other agents metabolized by this pathway.
Transport and Distribution
Regadenoson is transported and distributed within cells and tissues primarily through the bloodstream. It has a distribution volume of approximately 11.5 liters . The drug is predominantly excreted unchanged in the urine, with renal excretion accounting for 57% of the elimination . The rapid distribution and clearance of Regadenoson are essential for its effectiveness as a diagnostic agent in MPI.
Subcellular Localization
The subcellular localization of Regadenoson is primarily associated with its target receptors, the A2A adenosine receptors, which are located on the cell membrane of smooth muscle cells and endothelial cells . The binding of Regadenoson to these receptors triggers downstream signaling pathways that lead to vasodilation and increased blood flow. The specific localization of Regadenoson to these receptors ensures its targeted action and minimizes off-target effects.
准备方法
雷加丹索的合成涉及多个步骤,从中间体的制备开始。 一种常见的方法包括在特定条件下使肼基腺嘌呤与吡唑衍生物反应 . 该过程通常涉及:
中间体的制备: 肼基腺嘌呤与吡唑衍生物反应形成中间体化合物。
雷加丹索的形成: 然后将中间体在催化条件下与另一种化合物反应生成雷加丹索
工业生产方法专注于优化产量和减少有毒副产物。 这些方法通常涉及可扩展的工艺,确保高产率和极少的杂质 .
化学反应分析
雷加丹索会经历各种化学反应,包括:
氧化: 雷加丹索在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰雷加丹索中的官能团,改变其化学性质。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
雷加丹索经常与其他血管扩张剂(如腺苷和双嘧达莫)进行比较:
属性
IUPAC Name |
1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZPHGJDAGEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861529 | |
| Record name | 2-[4-(Methylcarbamoyl)-1H-pyrazol-1-yl]-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313348-27-5 | |
| Record name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Regadenoson?
A1: Regadenoson selectively binds to the adenosine 2A receptor (A2AR), a G protein-coupled receptor primarily found on coronary artery smooth muscle cells. [, , , , ]
Q2: How does Regadenoson binding to A2AR lead to coronary vasodilation?
A2: Binding of Regadenoson to A2AR activates the Gs protein signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of coronary artery smooth muscle cells, inducing vasodilation and increased coronary blood flow. [, , , , ]
Q3: Is there any spectroscopic data available for Regadenoson in these research papers?
A3: The provided papers focus on the pharmacological and clinical aspects of Regadenoson and do not delve into detailed spectroscopic characterization.
Q4: How does the stability of Regadenoson compare to other vasodilators like adenosine?
A5: Regadenoson has a longer half-life compared to adenosine, allowing for a single bolus injection rather than continuous infusion. [, , ] This suggests greater stability in physiological conditions, although specific stability data under various conditions is not discussed in these papers.
Q5: Does Regadenoson exhibit any catalytic properties?
A6: Regadenoson primarily acts as a receptor agonist and does not display catalytic activity. Its primary application is as a pharmacological stress agent in myocardial perfusion imaging. [, , , , , , , , , ]
Q6: Have there been any computational studies conducted on Regadenoson?
A6: The provided papers primarily focus on clinical and in vivo studies of Regadenoson. Information on computational simulations, calculations, or QSAR models related to Regadenoson is not discussed.
Q7: How does the selectivity of Regadenoson for the A2A receptor compare to other adenosine receptor agonists?
A8: Regadenoson exhibits high selectivity for the A2A receptor compared to other adenosine receptors (A1, A2B, and A3), leading to a more targeted vasodilatory effect with potentially fewer off-target side effects. [, , , , ]
Q8: What is the typical formulation for administering Regadenoson?
A9: Regadenoson is typically formulated as an intravenous injection, allowing for rapid and controlled delivery. [, ]
Q9: Is there any information available on the SHE regulations specific to Regadenoson?
A9: The provided papers do not explicitly discuss SHE regulations pertaining to Regadenoson. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.
Q10: How does the pharmacokinetic profile of Regadenoson differ from adenosine?
A11: Regadenoson has a longer half-life than adenosine (approximately 2-3 minutes) and exhibits a more sustained hyperemic response. [, , , , ] It is administered as a single bolus injection, while adenosine requires continuous intravenous infusion.
Q11: What is known about the metabolism and excretion of Regadenoson?
A11: The specific metabolic pathways and excretion routes of Regadenoson are not extensively discussed in the provided papers.
Q12: What are the primary applications of Regadenoson in clinical settings?
A13: Regadenoson is primarily used as a pharmacological stress agent during myocardial perfusion imaging (MPI) to assess for coronary artery disease. [, , , , , , , , , ] It is also used in fractional flow reserve (FFR) measurement to assess the severity of coronary artery stenosis. [, , ]
Q13: Is there any evidence of resistance developing to Regadenoson's effects?
A13: The development of resistance to Regadenoson is not directly addressed in the provided research papers.
Q14: What are the common side effects associated with Regadenoson administration?
A14: This section will focus on the scientific aspects of the compound and will not delve into details regarding side effects. For a comprehensive understanding of the safety profile and potential adverse effects, it is essential to consult the relevant drug information and regulatory guidelines.
Q15: Are there any ongoing studies exploring alternative delivery routes for Regadenoson?
A16: While the current standard for Regadenoson administration is intravenous injection, one study investigated its potential as a topical ointment for wound healing in mice. [] This highlights the potential for exploring alternative delivery routes and applications for this compound.
Q16: How are Regadenoson concentrations typically measured in biological samples?
A18: One study describes a validated method using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for quantifying Regadenoson in human plasma. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


